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molecular formula C8H9N B1311222 2-Vinylaniline CAS No. 3867-18-3

2-Vinylaniline

Cat. No. B1311222
M. Wt: 119.16 g/mol
InChI Key: KURPPWHPIYBYBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08586203B2

Procedure details

A mixture of 2-(2-aminophenyl)ethanol (5 g, 36.4 mmol) and KOH (2.0 g, 36.4 mmol) was heated to 200° C. for 4 h. After cooling, the mixture was distilled under vacuum to yield 2.1 g of product.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9]O.[OH-].[K+]>>[CH:8]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH2:1])=[CH2:9] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=C(C=CC=C1)CCO
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
DISTILLATION
Type
DISTILLATION
Details
the mixture was distilled under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=C(N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 48.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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